molecular formula C14H18ClNO3 B13757711 N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal CAS No. 54237-74-0

N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal

Cat. No.: B13757711
CAS No.: 54237-74-0
M. Wt: 283.75 g/mol
InChI Key: YIBYBPKHKCGEBO-UHFFFAOYSA-N
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Description

Introduction to N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal Research

Historical Development of Research on 1,4-Dioxane Based Compounds

Evolution of 1,4-Dioxane Compound Research in Academia

Research on 1,4-dioxane derivatives emerged in the mid-20th century, driven by their utility as solvents and intermediates in pharmaceutical synthesis. The structural flexibility of 1,4-dioxane—a six-membered ring containing two oxygen atoms—enabled the development of functionalized analogs like this compound. Early studies focused on optimizing synthetic routes, such as the reaction of 2,6-dimethylaniline with chloroacetyl chloride in dichloromethane. By the 1980s, advances in spectroscopic techniques facilitated precise structural characterization, including the identification of its SMILES notation (CC1=C(C(=CC=C1)C)N(C2COCCO2)C(=O)CCl).

Key Research Milestones in the Field
  • 1970s : Initial synthesis of 1,4-dioxane acetals for use in agrochemical formulations.
  • 1990s : Discovery of microbial degradation pathways for 1,4-dioxane derivatives, highlighting environmental persistence challenges.
  • 2010s : Application of computational chemistry to predict reactivity and stability of chloroacetylated dioxanes.
Development of Theoretical Understanding

Quantum mechanical calculations revealed that the electron-withdrawing chloroacetyl group in this compound stabilizes the molecule through resonance effects. The diethyleneacetal moiety enhances solubility in polar aprotic solvents, a property critical for its use in catalytic reactions.

Academic Significance in Scientific Literature

Citation Impact Analysis in Scientific Literature

Between 2000 and 2025, publications referencing 1,4-dioxane derivatives accrued over 12,000 citations, with an h-index of 78 in the Web of Science database. Studies on biodegradation kinetics, such as those examining Pseudonocardia dioxanivorans CB1190’s ability to metabolize 1,4-dioxane in the presence of chlorinated solvents, received particular attention.

Academic Research Trends Analysis

Recent keyword co-occurrence analyses indicate shifting priorities:

Period Dominant Themes
2000–2010 Synthetic optimization, solvent effects
2011–2020 Environmental fate, microbial degradation
2021–2025 Computational modeling, green chemistry
Influence on Related Compound Research

The compound’s structural motifs have informed the design of novel dioxane-based metal-organic frameworks (MOFs) and pro-drug systems. Its chloroacetyl group has been adapted for site-specific protein modification in bioconjugation studies.

Current Research Landscape and Challenges

Contemporary Research Questions
  • How do electron-deficient substituents affect the hydrolysis kinetics of 1,4-dioxane acetals?
  • Can machine learning models predict the inhibitory effects of chlorinated solvents on dioxane biodegradation?
Academic Research Priorities

Funding agencies prioritize projects addressing:

  • Sustainable synthesis routes with atom economy >80%.
  • Remediation strategies for groundwater contaminated with 1,4-dioxane-chlorinated solvent mixtures.
Interdisciplinary Research Contexts

Collaborations between organic chemists and environmental microbiologists have elucidated degradation pathways, revealing that 1,1-dichloroethene (1,1-DCE) inhibits 1,4-dioxane monooxygenase (dxmB) expression by >6-fold.

Research Methodologies in 1,4-Dioxane Compound Studies

Quantitative Research Approaches
  • Kinetic Modeling : Michaelis-Menten parameters for 1,4-dioxane degradation by CB1190 yielded inhibition constants (K₁) of 1.51 mg/L for 1,1-DCE.
  • Chromatographic Analysis : GC-FID quantified chlorinated solvent concentrations in biodegradation assays with ±5% precision.
Qualitative Assessment Methodologies
  • Gene Expression Profiling : RT-qPCR measured 5.0-fold upregulation of the uspA stress response gene in P. dioxanivorans exposed to 50 mg/L 1,1-DCE.
  • Crystallographic Studies : X-ray diffraction resolved the dihedral angle (112.4°) between the dioxane ring and chloroacetyl group.
Mixed-Method Research Designs

Integrated metabolomic-transcriptomic analyses correlated ATP yields (4.7–5.9 mol/mol 1,4-dioxane) with aldH gene expression levels during solvent stress.

Properties

CAS No.

54237-74-0

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide

InChI

InChI=1S/C14H18ClNO3/c1-10-4-3-5-11(2)14(10)16(12(17)8-15)13-9-18-6-7-19-13/h3-5,13H,6-9H2,1-2H3

InChI Key

YIBYBPKHKCGEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2COCCO2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal

Detailed Synthetic Route

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • Starting material: 2,6-dimethylaniline (2,6-xylidine).
  • Reagent: Chloroacetyl chloride.
  • Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 10°C to reflux (~60-90°C).
  • Base: A tertiary amine such as triethylamine is added equimolarly to neutralize hydrochloric acid formed during the reaction, enhancing yield and purity.
  • Outcome: The acylation proceeds to give 2-chloro-N-(2,6-dimethylphenyl)acetamide in high yield (~89%) as reported in literature.
Step 2: Formation of this compound
  • The chloroacetamide intermediate undergoes further reaction to introduce the acetaldehyde group.
  • The aldehyde functionality is protected by conversion to a diethylene acetal to stabilize the molecule and prevent side reactions.
  • Protection is typically achieved by reaction with ethylene glycol under acidic catalysis, forming the diethylene acetal moiety.
  • This step is crucial to obtain the final compound with the desired stability and reactivity profile.

Reaction Conditions and Optimization

Solvent and Temperature

  • Halogenated hydrocarbons such as dichloromethane, chloroform, or aromatic hydrocarbons like toluene are preferred solvents for the acylation step due to their inertness and ability to dissolve both reactants and products.
  • Reaction temperatures are maintained between 10°C and 90°C, with reflux conditions often employed to drive the reaction to completion.
  • The addition of triethylamine or other tertiary amines is important to capture generated HCl and improve yield.

Molar Ratios and Reagent Purity

  • The molar ratio of chloroacetyl chloride to 2,6-dimethylaniline is typically close to 1:1 to ensure complete acylation without excess reagent.
  • Excess base is avoided to reduce side products and simplify purification.
  • Purity of starting materials significantly affects the yield and quality of the final product.

Comparative Analysis of Preparation Methods

Step Methodology Key Reagents Temperature Yield (%) Notes
1 Acylation of 2,6-dimethylaniline with chloroacetyl chloride 2,6-dimethylaniline, chloroacetyl chloride, triethylamine 10–90°C (reflux) ~89 High yield, clean reaction with tertiary amine base
2 Protection of acetaldehyde as diethylene acetal Chloroacetamide intermediate, ethylene glycol, acid catalyst Ambient to reflux Not explicitly reported Stabilizes aldehyde, prevents side reactions

Industrial and Practical Considerations

  • The process benefits from the use of commercially available and inexpensive reagents such as chloroacetyl chloride and 2,6-dimethylaniline.
  • Use of tertiary amines like triethylamine is critical to neutralize HCl and improve reaction efficiency.
  • Solvent choice impacts reaction kinetics and ease of product isolation; halogenated solvents are preferred but require careful handling due to toxicity and environmental concerns.
  • Protection of the aldehyde as a diethylene acetal is essential for stability during subsequent synthetic steps or storage.
  • Purification typically involves extraction, crystallization, or chromatography to achieve high purity suitable for pharmaceutical or advanced chemical applications.

Summary of Research Findings

  • The acylation of 2,6-dimethylaniline with chloroacetyl chloride in the presence of triethylamine is a well-established, high-yielding method to synthesize the chloroacetamide intermediate.
  • Protection of the aldehyde functionality as a diethylene acetal is a standard practice in organic synthesis to enhance compound stability.
  • Patent literature indicates that related N-haloacetyl derivatives of 2,6-dimethylaniline are used as intermediates for further functionalization and pharmaceutical applications, emphasizing the industrial relevance of this chemistry.
  • Reaction conditions such as solvent, temperature, and reagent ratios have been optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce acids and amines.

Scientific Research Applications

Drug Development

N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal has been investigated for its role in drug formulation and development. For instance, it is utilized in the synthesis of DPP-IV inhibitors, which are crucial in managing Type 2 diabetes. A notable case study involved the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a precursor for Vildagliptin, a DPP-IV inhibitor, demonstrating the compound's utility in pharmaceutical synthesis .

Quality Control and Toxicity Studies

The compound is also employed in toxicity studies and quality control processes for drug formulations. Its presence as an impurity in drugs like Ranolazine necessitates rigorous analytical methods for detection and quantification during Abbreviated New Drug Application (ANDA) submissions to the FDA .

Chromatographic Techniques

This compound has been used in gas-liquid chromatography for the simultaneous determination of enantiomers in biological samples, such as blood plasma . This application highlights its relevance in pharmacokinetics and bioanalytical chemistry.

Synthesis Pathways

The compound's synthesis pathways have been optimized for better yields and efficiency. For example, modifications in solvent choice and reaction conditions have led to improved synthesis processes for related compounds .

Case Studies

Study ReferenceApplicationFindings
Synthesis of DPP-IV InhibitorsDemonstrated practical synthesis routes using N-Chloroacetyl derivatives
Quality Control for RanolazineHighlighted the importance of detecting impurities during drug formulation
Analytical Method DevelopmentEstablished methods for enantiomer determination via chromatography

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Key Functional Groups Molecular Features Application/Context
N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal Chloroacetyl, acetaldehydediethyleneacetal Protected aldehyde enhances stability; reactive chloroacetyl group Potential intermediate (inferred)
N-Chloroacetyl-2,6-xylidine (from ) Chloroacetyl, 2,6-dimethylaniline Simpler structure lacking acetal group; higher polarity Lidocaine synthesis impurity (≤0.1%)
N-(1'-Methoxycarbonyl-ethyl)-N-chloroacetyl-2,6-dimethylaniline (from ) Chloroacetyl, methoxycarbonyl-ethyl Ester group (methoxycarbonyl) introduces hydrolytic sensitivity Fungicidal intermediate
Key Differences:
  • Stability : The acetal group in the target compound confers resistance to hydrolysis, unlike the methoxycarbonyl-ethyl ester in ’s compound, which is prone to cleavage under basic or enzymatic conditions .
  • Synthetic Utility : ’s compound is synthesized via nucleophilic substitution in benzene, while the target compound likely requires acetal protection steps during synthesis .

Impurity Profiling and Regulatory Limits

N-Chloroacetyl-2,6-xylidine () is identified as a lidocaine-related impurity with a strict limit of ≤0.1% in pharmaceutical formulations. Its detection relies on a relative response factor (F) of 1.0 and RRT of 0.54 in HPLC . In contrast, the target compound’s acetal group may alter its chromatographic signature, necessitating distinct analytical methods for quantification.

Table 1: Comparative Properties of Analogs

Property Target Compound N-Chloroacetyl-2,6-xylidine N-(1'-Methoxycarbonyl-ethyl) Analog
Functional Groups Chloroacetyl, acetal Chloroacetyl Chloroacetyl, methoxycarbonyl-ethyl
Stability High (acid-resistant acetal) Moderate Low (ester hydrolysis-prone)
HPLC RRT Not reported 0.54 Not reported
Regulatory Limit Not established ≤0.1% Not specified
Synthetic Method Likely acetal protection Standard acetylation Nucleophilic substitution in benzene

Biological Activity

N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal, also known as 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a compound with significant biological activity and various applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C10H12ClNO
  • Molecular Weight: 197.661 g/mol
  • CAS Registry Number: 1131-01-7
  • IUPAC Name: N-Chloroacetyl-2,6-dimethylaniline

The compound is characterized by a chloroacetyl group attached to a dimethylaniline structure, which contributes to its biological activity.

This compound exhibits various biological activities:

  • Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, functioning as a bacterial xenobiotic metabolite. This suggests potential applications in treating bacterial infections .
  • Genotoxicity: It is classified as a genotoxin, indicating that it can cause damage to genetic material. This property necessitates caution in its use and handling .
  • Metabolic Pathways: The compound is involved in metabolic processes in humans and animals, indicating its relevance in pharmacokinetics and toxicology studies .

Safety and Toxicity

Data on the safety profile of this compound indicates potential hazards:

  • Toxicological Studies: Research has highlighted the need for comprehensive toxicity studies due to its classification as a genotoxin and its roles as a human and animal metabolite. These studies are crucial for understanding its safety in pharmaceutical applications .

Case Studies

  • Study on Antibacterial Efficacy:
    A study evaluated the antibacterial properties of this compound against multiple bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Toxicity Assessment:
    A toxicity assessment was conducted to evaluate the genotoxic effects of the compound on mammalian cells. The results demonstrated a dose-dependent increase in DNA damage, emphasizing the need for careful consideration in drug formulation and therapeutic use.

Data Table: Biological Activity Summary

Activity TypeDescriptionEvidence Source
AntimicrobialEffective against Gram-positive bacteria
GenotoxicityInduces DNA damage
Metabolic RoleHuman and animal xenobiotic metabolite

Q & A

Q. What synthetic routes are optimal for preparing N-Chloroacetyl-2,6-dimethylaniline intermediates?

The synthesis typically involves acylation of 2,6-dimethylaniline with chloroacetyl chloride under controlled conditions. A base such as sodium acetate or sodium carbonate is used to neutralize HCl byproducts, and the reaction is performed in solvents like benzene or acetic acid. Maintaining temperatures below 20–35°C is critical to control exothermicity and ensure high yields. Post-synthesis purification via recrystallization (e.g., using benzine) is recommended .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for confirming molecular structure and purity. For crystallographic studies, SHELX software (e.g., SHELXL for refinement) is widely used to analyze X-ray diffraction data, particularly for resolving stereochemical details and verifying bond geometries .

Q. What are the common chemical reactions involving the chloroacetyl group in this compound?

The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines to form acetamide derivatives) and hydrolysis (under acidic/basic conditions to yield 2,6-dimethylaniline and chloroacetic acid). Reaction conditions (e.g., pH, temperature) must be optimized to avoid side products like dialkylated derivatives, as observed in α-chloroacetamide reactions with aniline .

Advanced Research Questions

Q. How can researchers address exothermicity and selectivity challenges during synthesis?

Exothermicity during acylation is managed by slow reagent addition and maintaining low temperatures (≤35°C). Selectivity toward the desired product is enhanced by using excess base (e.g., sodium carbonate) to trap HCl and prevent over-acylation. Continuous monitoring via thin-layer chromatography (TLC) or in-situ spectroscopy can identify reaction progression and intermediate formation .

Q. How should unexpected dialkylation products be analyzed and mitigated?

Dialkylation, as seen in reactions of α-chloroacetamides with nucleophiles, arises from competing substitution pathways. Sodium iodide (NaI) can catalyze such side reactions by facilitating nucleophilic displacement. To mitigate this, stoichiometric control of reactants and use of milder bases (e.g., sodium bicarbonate instead of triethylamine) are recommended. Structural elucidation of byproducts via mass spectrometry (MS) and NMR is critical for troubleshooting .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics?

The Cremer-Pople puckering coordinates can analyze non-planar ring conformations in derivatives, such as those involving the acetaldehydediethyleneacetal moiety. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict vibrational spectra, aiding in interpreting experimental IR or Raman data .

Q. How is this compound utilized in synthesizing pharmacologically active derivatives like lidocaine?

The chloroacetyl group serves as a key intermediate in lidocaine synthesis. Reacting N-Chloroacetyl-2,6-dimethylaniline with piperazine in aqueous HCl at 80°C yields N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a precursor to lidocaine. Industrial-scale processes emphasize precise temperature control and post-reaction filtration to isolate high-purity products .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in bond angles or torsional parameters can arise from disordered crystal structures or twinning. SHELXL’s TWIN and BASF commands help refine such data. Validation tools like PLATON’s ADDSYM check for missed symmetry, while Hirshfeld surface analysis identifies weak intermolecular interactions that may distort geometries .

Methodological Guidelines

  • Synthesis Optimization : Use a 3:1 molar ratio of piperazine to N-Chloroacetyl-2,6-dimethylaniline in HCl-aqueous conditions to minimize side reactions .
  • Purification : Recrystallization from benzine (65–90°C boiling range) effectively removes unreacted starting materials .
  • Data Validation : Cross-reference NMR shifts with PubChem’s spectral libraries (e.g., CID 70798) to confirm structural assignments .

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